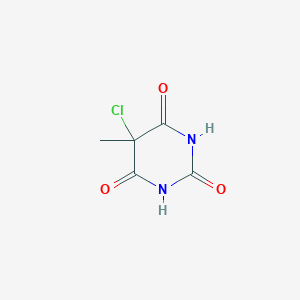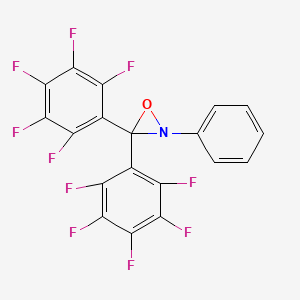
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is a unique compound characterized by its oxaziridine ring and the presence of pentafluorophenyl groups
Méthodes De Préparation
The synthesis of 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a suitable phenylhydroxylamine with a pentafluorophenyl ketone in the presence of an oxidizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxaziridine ring .
Analyse Des Réactions Chimiques
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is known to undergo various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of sulfides to sulfoxides and other similar transformations.
Reduction: Under certain conditions, it can be reduced to form different products, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine has found applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various oxidation reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism by which 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring is highly reactive and can transfer oxygen to various substrates, facilitating oxidation reactions. The pentafluorophenyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a powerful reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine include other oxaziridines and fluorinated organic molecules. For example:
3,3-Bis(trifluoromethyl)benzophenone: This compound also contains fluorinated groups and is used in similar oxidation reactions.
Hypervalent iodine compounds: These compounds share similar reactivity patterns and are used in oxidation reactions as well.
The uniqueness of this compound lies in its combination of the oxaziridine ring and pentafluorophenyl groups, which provide both stability and high reactivity, making it a versatile reagent in various chemical transformations.
Propriétés
Numéro CAS |
105654-22-6 |
|---|---|
Formule moléculaire |
C19H5F10NO |
Poids moléculaire |
453.2 g/mol |
Nom IUPAC |
3,3-bis(2,3,4,5,6-pentafluorophenyl)-2-phenyloxaziridine |
InChI |
InChI=1S/C19H5F10NO/c20-9-7(10(21)14(25)17(28)13(9)24)19(30(31-19)6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H |
Clé InChI |
WNAAIINGVBLOLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(O2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



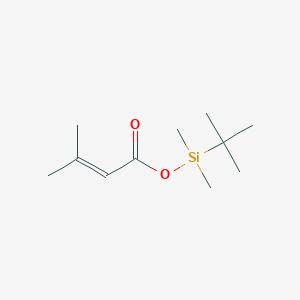

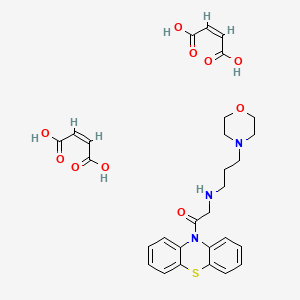

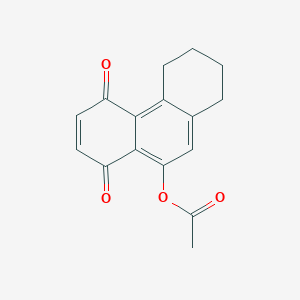

![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)





